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Introduction

Arginase, a critical enzyme in the urea cycle, catalyzes the hydrolysis of L-arginine to L-
ornithine and urea.[1][2][3] In the tumor microenvironment, myeloid cells such as myeloid-
derived suppressor cells (MDSCs) and neutrophils express high levels of arginase 1 (ARG1).[4]
[5] This enzymatic activity depletes L-arginine, an amino acid essential for T-cell proliferation
and function, thereby contributing to tumor immune evasion.[4][5][6][7] Numidargistat (also
known as CB-1158 or INCB01158) is a potent, orally bioavailable small molecule inhibitor of
both arginase 1 (ARG1) and arginase 2 (ARG2).[8][9] By blocking arginase activity,
Numidargistat aims to restore L-arginine levels in the tumor microenvironment, thereby
enhancing anti-tumor T-cell responses.[6][10]

These application notes provide a comprehensive guide for researchers to mimic the
pharmacological effects of Numidargistat by utilizing CRISPR-Cas9 technology to knock out
the arginase genes (ARG1 and/or ARG2). This genetic approach offers a powerful tool to
validate the on-target effects of arginase inhibition, dissect the underlying biological
mechanisms, and explore potential therapeutic synergies in various cancer and immunological
models.

Quantitative Data Summary
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The following tables summarize the key quantitative data related to Numidargistat's inhibitory

activity and the cellular consequences of arginase inhibition or knockout.

Table 1: In Vitro Inhibitory Activity of Numidargistat (CB-1158)

Target IC50 (nM) Source
Recombinant Human Arginase

86 [81[°]
1
Recombinant Human Arginase

296 [8]1[9]
2
Native Arginase 1 (Human

178 [8][9]
Granulocyte Lysate)
Native Arginase 1 (Human

116 [8]1[9]
Erythrocyte Lysate)
Native Arginase 1 (Human

158 [8]19]
Hepatocyte Lysate)
Native Arginase 1 (Cancer

122 [8]

Patient Plasma)

Table 2: Effects of Arginase Knockout and Inhibition on T-Cell Proliferation and Tumor Growth
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Experimental

Intervention Key Finding Reference
Model
Improved antigen-
) induced proliferation
Lewis Lung ) i :
) Systemic or myeloid- of adoptively
Carcinoma Mouse B _ [61[7]
specific Argl deletion transferred T-cells and
Model L
inhibition of tumor
growth.
Increased number of
) Numidargistat (100 tumor-infiltrating
CT26 Tumor-Bearing ) )
Mi mg/kg, p.o., twice cytotoxic cells and [819]
ice
daily) decreased myeloid
cells.
Not only prevented T-
i Pharmacological cell suppression but
In Vitro T-Cell Co- o
inhibition of PMN- led to strong [4]

culture

derived arginase 1

hyperactivation of T-

cells.

Advanced Solid
Tumors (Human
Phase 1)

Numidargistat +

Pembrolizumab

Overall response rate

of 19.2% in anti-PD-
1/PD-L1-naive [11]
head/neck squamous

cell carcinoma.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving arginase and the

experimental workflow for CRISPR-Cas9 mediated knockout and subsequent analysis.

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://www.tandfonline.com/doi/full/10.1080/2162402X.2021.1956143
https://www.tandfonline.com/doi/abs/10.1080/2162402X.2021.1956143
https://www.medchemexpress.com/CB-1158.html
https://www.medchemexpress.com/CB-1158_Hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7952869/
https://pubmed.ncbi.nlm.nih.gov/39886141/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

L-Arginine Metabolism

Substrate Substrate
NOS Pathway v Arginase Pathway
Nitric Oxide Synthase (NOS) > Arginase (ARG1/ARG2) [ _______________

Y

L-Citrulline

Promotes

T-Cell Proliferation

& Function Polyamines Proline

Click to download full resolution via product page

Caption: Arginine metabolism pathways and points of intervention.
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Caption: Experimental workflow for arginase knockout and analysis.
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Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ARG1 in
a Human Cell Line (e.g., THP-1 monocytes)

This protocol describes the generation of a stable ARG1 knockout cell line using a lentiviral-
based CRISPR-Cas9 system.

1.1. gRNA Design and Vector Construction

» Design gRNAs: Design at least two single guide RNAs (sgRNAS) targeting an early exon of
the human ARG1 gene. Use online design tools (e.g., CHOPCHOP, Synthego) to minimize
off-target effects.

o Example Target Site (Human ARG1, Exon 1): 5'-AGCGAGCCCTTGGGGAATGAAGG-
3[12]

o Vector Selection: Choose an all-in-one lentiviral vector expressing both Cas9 and the
SgRNA, and containing a selection marker (e.g., puromycin resistance). An example is the
lentiCRISPRvV2 plasmid.

e Cloning: Synthesize and clone the designed sgRNA sequences into the lentiCRISPRv2
vector according to the manufacturer's protocol (typically involving BsmBI digestion and
ligation).

« Verification: Verify the correct insertion of the sgRNA sequence into the plasmid by Sanger
sequencing.

1.2. Lentivirus Production and Transduction
o HEK293T Cell Culture: Plate HEK293T cells at 70-80% confluency in a 10 cm dish.

o Transfection: Co-transfect the HEK293T cells with the lentiCRISPRv2-ARG1-sgRNA
plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using
a suitable transfection reagent.

 Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 pm filter.
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e Transduction: Plate target cells (e.g., THP-1) and add the viral supernatant along with
polybrene (final concentration 4-8 pg/mL) to enhance transduction efficiency.

» Selection: 48 hours post-transduction, begin selection by adding puromycin (determine the
optimal concentration via a Kill curve, typically 1-2 pg/mL for THP-1 cells) to the culture
medium.

o Expansion: Culture the cells in selection medium for 7-10 days until a stable, resistant
population is established.

1.3. Knockout Validation
e Genomic DNA Analysis:
o Extract genomic DNA from the knockout cell population.
o PCR amplify the region of the ARG1 gene targeted by the sgRNA.

o Analyze the PCR product using a mismatch cleavage assay (e.g., T7 Endonuclease |
assay) or by Sanger sequencing to detect insertions/deletions (indels).

o Western Blot Analysis:
o Prepare protein lysates from both wild-type (WT) and knockout (KO) cells.
o Perform SDS-PAGE and transfer proteins to a PVDF membrane.

o Probe the membrane with a primary antibody specific for human ARG1. Use an antibody
for a housekeeping protein (e.g., B-actin or GAPDH) as a loading control.

o A successful knockout will show the absence of the ARGL1 protein band in the KO lysate.
[13]

» Single-Cell Cloning:

o To obtain a clonal population with a confirmed homozygous knockout, perform single-cell
sorting by FACS or limiting dilution into a 96-well plate.
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o Expand individual clones and validate the knockout in each clone using the methods
described above.

Protocol 2: Arginase Activity Assay

This colorimetric assay measures the amount of urea produced by arginase activity in cell
lysates.

2.1. Reagents

e Lysis Buffer: 10 mM Tris-HCI (pH 7.4), 1 uM pepstatin A, 1 puM leupeptin, 0.4% Triton X-100.
e 10X Arginase Activation Buffer: 100 mM Tris-HCI (pH 7.5), 10 mM MnCI2.

e L-Arginine Substrate (0.5 M, pH 9.7).

e Urea Standard (1 mM).

» Reagent A: a-Isonitrosopropiophenone (dissolved in 100% ethanol).

e Reagent B: Acid mixture (H2SO4:H3P0O4:H20 in a 1:3:7 ratio).

2.2. Procedure

o Lysate Preparation: Lyse 1x1076 cells (WT, KO, or Numidargistat-treated) in 100 pL of Lysis
Buffer. Centrifuge to pellet debris and collect the supernatant.

e Enzyme Activation: In a new tube, mix 25 pL of cell lysate with 25 pL of 10X Arginase
Activation Buffer. Heat at 56°C for 10 minutes to activate the enzyme.

e Arginine Hydrolysis: Add 50 pL of L-Arginine Substrate to each activated lysate sample.
Incubate at 37°C for 60 minutes.

» Reaction Stop: Stop the reaction by adding 400 uL of Reagent B.
o Urea Detection: Add 25 pL of Reagent A to each sample. Heat at 100°C for 45 minutes.

e Measurement: Cool the samples in the dark for 10 minutes. Measure the absorbance at 540
nm.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b609684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Quantification: Calculate urea concentration based on a standard curve generated using the
Urea Standard. Arginase activity is expressed as units/mg of protein, where one unit of
arginase is defined as the amount of enzyme that catalyzes the formation of 1 pmol of urea
per minute.

Protocol 3: T-Cell Suppression/Proliferation Assay

This assay measures the ability of arginase-expressing cells (or their conditioned media) to
suppress T-cell proliferation.

3.1. Materials

Human Pan T-cells (isolated from healthy donor PBMCSs).

CFSE (Carboxyfluorescein succinimidyl ester) dye.

T-cell activation beads (e.g., anti-CD3/CD28).

ARG1 KO and WT target cells (or Numidargistat-treated and vehicle-treated cells).

RPMI-1640 medium with 10% FBS.

3.2. Procedure

o T-Cell Labeling: Resuspend isolated T-cells at 1x1077 cells/mL in PBS. Add CFSE to a final
concentration of 1 uM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5
volumes of cold RPMI-1640 with 10% FBS. Wash the cells twice.

e Co-culture Setup:

[e]

Plate the WT, KO, or drug-treated target cells in a 96-well plate.

Add 1x10"5 CFSE-labeled T-cells to each well.

o

Add T-cell activation beads at a 1:1 bead-to-T-cell ratio.

[¢]

[¢]

Control Wells: T-cells alone (unstimulated), T-cells + activation beads (stimulated).

e |ncubation: Co-culture the cells for 72-96 hours at 37°C, 5% CO2.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b609684?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Flow Cytometry Analysis:

o Harvest the cells and stain with a viability dye and antibodies for T-cell markers (e.g., CD3,
CDS8).

o Acquire the samples on a flow cytometer.
o Gate on live, single CD3+ T-cells.

o Analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE
intensity.

o Data Interpretation: Proliferation will be high in the "T-cells + activation beads" control.
Proliferation will be suppressed in the co-culture with WT cells. This suppression should be
rescued in the co-culture with ARG1 KO cells or in WT cells treated with an effective dose of
Numidargistat.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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